4-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
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Overview
Description
Synthesis Analysis
The synthesis of oxadiazole derivatives, including the specific compound , can involve various methods. One common approach for synthesizing oxadiazoles is the use of primary amidoximes and acylating agents as the initial reactants. Another pathway involves reactions of 1,3-dipolar cycloaddition with primary amidoximes. These methods allow for the creation of a broad spectrum of oxadiazole derivatives through different synthetic routes (Pharmaceutical Chemistry Journal, 2005).
Molecular Structure Analysis
The molecular structure of oxadiazoles, including the target compound, is characterized by a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms. This structural feature enables oxadiazoles to exhibit a wide range of pharmacological activities due to effective binding with different enzymes and receptors in biological systems through numerous weak interactions (Letters in Drug Design & Discovery, 2023).
Chemical Reactions and Properties
Oxadiazoles, including the compound , can undergo various chemical reactions due to their heterocyclic structure. These reactions can include nucleophilic substitutions, electrophilic substitutions, and cycloadditions, depending on the substituents present on the oxadiazole ring. The presence of oxadiazole rings significantly enhances the pharmacological activity of compounds through hydrogen bond interactions with biomacromolecules (Journal of Enzyme Inhibition and Medicinal Chemistry, 2022).
Physical Properties Analysis
The physical properties of oxadiazole derivatives, such as melting points, boiling points, and solubilities, can vary widely depending on the specific substituents attached to the oxadiazole ring. These properties are crucial for determining the compound's suitability for different applications, including its potential use in pharmaceutical formulations.
Chemical Properties Analysis
Oxadiazoles exhibit a range of chemical properties that make them versatile in chemical synthesis and applications. These compounds are generally stable, exhibiting resistance to hydrolysis and oxidation, which makes them valuable in the development of pharmaceutical agents. Their ability to form stable hydrogen bonds with various biomolecules contributes to their biological activity and interaction with different biological targets (Critical reviews in analytical chemistry, 2022).
properties
IUPAC Name |
4-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]pyrido[3,2-b][1,4]oxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O3/c1-7-8(14-18-13-7)5-15-10(16)6-17-9-3-2-4-12-11(9)15/h2-4H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEEURHFFGJFUEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1CN2C(=O)COC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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